molecular formula C12H21IO B13076678 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane

2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane

Cat. No.: B13076678
M. Wt: 308.20 g/mol
InChI Key: UVCBWLLZHQLAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group, an iodomethyl group, and two methyl groups attached to a bicyclo[221]heptane framework

Preparation Methods

The synthesis of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane typically involves multiple steps. One common method includes the iodoetherification of a precursor compound using N-iodosuccinimide (NIS) in acetonitrile . This reaction introduces the iodomethyl group into the bicyclic framework. Further steps may involve the epimerization of the exo-alcohol to its endo-epimer through oxidation and subsequent reduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common reagents used in these reactions include N-iodosuccinimide for iodination, Jones’ reagent for oxidation, and sodium borohydride for reduction .

Scientific Research Applications

2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially inhibiting or modulating specific enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane include other bicyclo[2.2.1]heptane derivatives such as:

The uniqueness of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[22

Properties

Molecular Formula

C12H21IO

Molecular Weight

308.20 g/mol

IUPAC Name

2-ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C12H21IO/c1-4-14-12(8-13)10-6-5-9(7-10)11(12,2)3/h9-10H,4-8H2,1-3H3

InChI Key

UVCBWLLZHQLAAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2CCC(C2)C1(C)C)CI

Origin of Product

United States

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